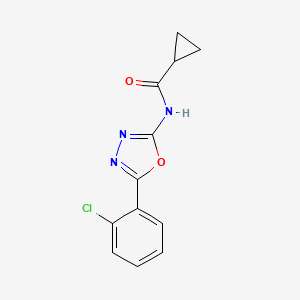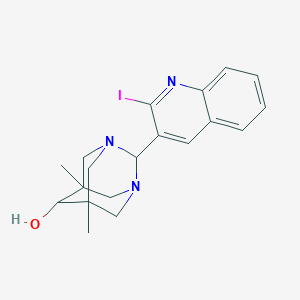
1-(4-(2-fluorobenzamido)benzyl)-N-(4-isopropylphenyl)-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-(2-fluorobenzamido)benzyl)-N-(4-isopropylphenyl)-1H-imidazole-4-carboxamide" is a structurally complex molecule that likely exhibits significant biological activity due to the presence of an imidazole ring, a common feature in many pharmacologically active compounds. The imidazole ring is a five-membered planar heterocycle containing two nitrogen atoms, which is known to interact with various biological targets. The compound also contains a fluorobenzamido moiety and an isopropylphenyl group, which could contribute to its binding affinity and specificity towards certain biological receptors or enzymes.
Synthesis Analysis
The synthesis of related imidazole-containing compounds has been described in the literature. For instance, the synthesis of N-substituted imidazolylbenzamides with cardiac electrophysiological activity has been reported, where the imidazole moiety is used as a replacement for other functional groups to produce class III electrophysiological activity . Another related synthesis involves the creation of a benzimidazole derivative with a fluorobenzyl group, which was characterized using various spectroscopic techniques and X-ray crystallography . These methods could potentially be adapted for the synthesis of the compound , although the specific synthetic route would depend on the desired substitution pattern and the functional groups present in the final molecule.
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be elucidated using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . These techniques allow for the determination of the molecular geometry, the presence of intramolecular hydrogen bonds, and the overall conformation of the molecule in the solid state. The crystal packing can also be influenced by intermolecular hydrogen bonds, which can affect the compound's stability and reactivity.
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, including N-alkylation, cyclization, and substitution reactions. The presence of a benzyl group and a carboxamide functionality in the compound suggests that it could participate in reactions typical of these functional groups, such as nucleophilic substitution or electrophilic aromatic substitution . The fluorine atom on the benzamido group could also influence the reactivity of the compound by affecting the electron density distribution within the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the imidazole ring, the fluorobenzamido group, and the isopropylphenyl group would affect the compound's solubility, melting point, and stability. The compound's lipophilicity, which is important for its pharmacokinetic properties, would be determined by the balance between its hydrophobic and hydrophilic groups. The fluorine atom could also enhance the compound's metabolic stability, making it a potentially attractive candidate for drug development.
Propriétés
IUPAC Name |
1-[[4-[(2-fluorobenzoyl)amino]phenyl]methyl]-N-(4-propan-2-ylphenyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O2/c1-18(2)20-9-13-22(14-10-20)31-27(34)25-16-32(17-29-25)15-19-7-11-21(12-8-19)30-26(33)23-5-3-4-6-24(23)28/h3-14,16-18H,15H2,1-2H3,(H,30,33)(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLHLVDOKVVVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid](/img/structure/B3002370.png)
![3-ethyl-9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3002373.png)



![N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3002378.png)

![N-[(2S,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxolan-3-yl]prop-2-enamide](/img/structure/B3002381.png)
![5-[1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B3002383.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B3002385.png)

![2-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}propanamide](/img/structure/B3002388.png)
![4-(dimethylamino)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B3002391.png)
